1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine is a compound with the molecular formula C8H13N3 It features a cyclopropane ring attached to a pyrazole ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Similar structure but lacks the cyclopropane ring.
Cyclopropylamine: Contains the cyclopropane ring but lacks the pyrazole moiety.
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine is unique due to the combination of the cyclopropane ring and the pyrazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-6(4-9-10)7(8)2-3-7/h4-5H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJBIEVIQPWJFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256809 |
Source
|
Record name | 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338494-61-3 |
Source
|
Record name | 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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